molecular formula C21H26O5 B1220591 21-Dehydrocortisone CAS No. 16574-04-2

21-Dehydrocortisone

Cat. No. B1220591
CAS RN: 16574-04-2
M. Wt: 358.4 g/mol
InChI Key: DJLICGGNASJAQR-ZPOLXVRWSA-N
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Description

21-Dehydrocortisone, also known as 17-Hydroxy-3,11,20-trioxopregn-4-en-21-al, is a chemical compound with the molecular formula C21H26O5 . It has an average mass of 358.428 Da and a monoisotopic mass of 358.178009 Da . It is a derivative of hydrocortisone, which is a glucocorticoid used to treat various conditions such as adrenocortical insufficiency, adrenogenital syndrome, high blood calcium, thyroiditis, rheumatoid arthritis, dermatitis, asthma, and COPD .


Synthesis Analysis

The synthesis of 21-Dehydrocortisone involves the use of K13CN for labeling at position 20 and of 13CH3MgI, generated in situ, for labeling at position 21 . The early introduction of the [13C] labeling aims at reproducible experimental procedures giving high yields with respect to the isotope containing precursors .


Molecular Structure Analysis

21-Dehydrocortisone has a molecular formula of C21H26O5 . It has an average mass of 358.428 Da and a monoisotopic mass of 358.178009 Da . It has 6 defined stereocentres .


Physical And Chemical Properties Analysis

21-Dehydrocortisone has a molecular formula of C21H26O5 . It has an average mass of 358.428 Da and a monoisotopic mass of 358.178009 Da . It has 6 defined stereocentres .

Scientific Research Applications

Enzymatic Reduction and Biological Activity

  • Enzyme Catalysis : 21-Dehydrocortisone (21-DF) is involved in enzymatic reactions. An enzyme from sheep liver catalyzes the reversible reduction of 21-dehydrosteroids, including 21-DF, suggesting its role in steroid metabolism (Monder & White, 1963).
  • Biological Responses : 21-DF shows biological activities similar to corresponding 21-hydroxysteroids. This suggests its potential involvement in physiological processes where it may be reduced to more active forms like cortisone (Monder et al., 1975).

Diagnostic and Therapeutic Applications

  • Congenital Adrenal Hyperplasia (CAH) : 21-DF levels are significantly elevated in patients with CAH, making it a valuable diagnostic marker. Elevated levels of 21-DF in plasma can diagnose CAH in untreated newborns and late-onset forms (Fiet et al., 1994).
  • RNA Synthesis Stimulation : 21-DF has been shown to stimulate RNA synthesis in rat liver nuclei, indicating a potential regulatory role in gene expression (Ohtsuka & Koide, 1969).

Metabolic and Biochemical Studies

  • Steroid Metabolism : Studies have explored the metabolic pathways and transformations of 21-DF, enhancing our understanding of steroid biochemistry (Bradlow et al., 1973).
  • Interaction with Peptides : 21-DF interacts with amino acids or peptides, forming products like cortisol-21-amine. This sheds light on its chemical behavior and potential biological interactions (Sunaga et al., 1971).

Biotechnological Advances

  • Biotransformation : 21-DF can be produced via biotransformation of 17-hydroxyprogesterone by steroid 11β-hydroxylase CYP11B1, a process crucial in pharmaceutical glucocorticoid manufacturing (Xiong et al., 2017).

Safety And Hazards

The safety data sheet for hydrocortisone, a related compound, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to use personal protective equipment as required, use only outdoors or in a well-ventilated area, and store locked up .

properties

IUPAC Name

2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-15,18,26H,3-8,10H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLICGGNASJAQR-ZPOLXVRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317966
Record name NSC323237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Dehydrocortisone

CAS RN

16574-04-2
Record name NSC323237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC323237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
V Lippman, C Monder - Journal of Steroid Biochemistry, 1976 - Elsevier
A method for the stereospecific reduction of 21-dehydrocorticosteroids with bacterial 20β-hydroxy-steroid dehydrogenase to form 20β-hydroxy-21-aldehyde derivatives is described. …
Number of citations: 10 www.sciencedirect.com
JC Orr, C Monder - Journal of Biological Chemistry, 1975 - Elsevier
(21R)-[21-3H]cortisol and (21S)-[21-3H]cortisol were synthesized by reduction of 21-dehydrocortisol by NADH in the presence of 21-hydroxysteroid dehydrogenase. The …
Number of citations: 8 www.sciencedirect.com
HL BRADLOW, B ZUMOFF, C MONDER… - The Journal of …, 1973 - academic.oup.com
… Thus, 21-dehydrocortisol and 21-dehydrocortisone can participate in "long-loop" side chain pathways leading from cortisol and cortisone to the cortols and cortolones, in contrast to the …
Number of citations: 28 academic.oup.com
V Lippman, C Monder - Journal of Biological Chemistry, 1978 - Elsevier
… The latter enzyme efficiently reduced 21dehydroprednisolone and 21-dehydrocortisone. In contrast, these steroids were not substrates for the aldol reductase. As expected, the steroid …
Number of citations: 11 www.sciencedirect.com
C Monder, A White - Journal of Biological Chemistry, 1963 - Elsevier
… Schneider(6) reported that aqueous extracts of rat liver acetone powder reduced 21-dehydrocortisone to cortisone and suggested that the biological response to this derivative may be …
Number of citations: 32 www.sciencedirect.com
C Monder, CS Furfine - Methods in Enzymology, 1969 - Elsevier
… In addition to 21-dehydrocortisol, the enzyme will reduce 21-dehydrocortisone, 21-dehydrocorticosterone, 21-dehydrodeoxycorticosterone, and 21-dehydro-ll-deoxycortisol. …
Number of citations: 29 www.sciencedirect.com
C Monder, MC Walker - Biochemistry, 1970 - ACS Publications
C. Monderf and MC Walker abstract: This project was designed to test the validity of previous work which concluded that cortisol reacts with histones. In this paper, it is reported that the …
Number of citations: 49 pubs.acs.org
CS Furfine, A White - Journal of Biological Chemistry, 1968 - ASBMB
An enzyme that catalyzes the reduction of 21-dehydrosteroids has been purified approximately 250-fold from acetone powder extracts of bovine adrenal glands. The reaction is specific …
Number of citations: 16 www.jbc.org
HL Bradlow, B Zumoff, C Monder… - Journal of Steroid …, 1974 - Pergamon
Number of citations: 1
B Zumoff, DK Fukushima - Journal of Steroid Biochemistry, 1974 - Pergamon
Number of citations: 0

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